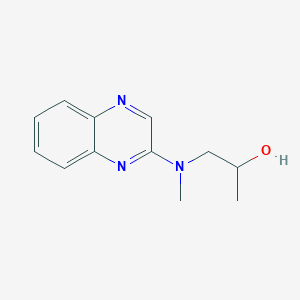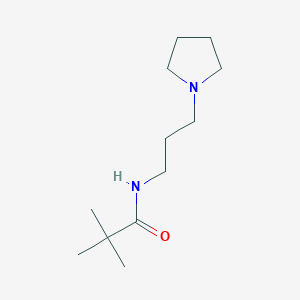
n-(3-(Pyrrolidin-1-yl)propyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-(Pyrrolidin-1-yl)propyl)pivalamide: is a chemical compound with the molecular formula C12H24N2O It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, connected to a pivalamide group through a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Pyrrolidin-1-yl)propyl)pivalamide typically involves the reaction of pyrrolidine with a propyl halide to form the intermediate n-(3-(Pyrrolidin-1-yl)propyl)amine. This intermediate is then reacted with pivaloyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can convert the carbonyl group in the pivalamide moiety to an alcohol group, forming n-(3-(Pyrrolidin-1-yl)propyl)pivalyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: n-(3-(Pyrrolidin-1-yl)propyl)pivalyl alcohol.
Substitution: Various substituted pyrrolidine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: n-(3-(Pyrrolidin-1-yl)propyl)pivalamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, due to the presence of the pyrrolidine ring which is known to interact with various biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders and as a scaffold for designing enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .
Mécanisme D'action
The mechanism of action of n-(3-(Pyrrolidin-1-yl)propyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler structure with similar biological activity.
Pyrrolidin-2-one: An oxidized derivative with different reactivity.
n-(3-(Pyrrolidin-1-yl)propyl)acetamide: A structurally similar compound with an acetamide group instead of a pivalamide group.
Uniqueness: n-(3-(Pyrrolidin-1-yl)propyl)pivalamide is unique due to the presence of the bulky pivalamide group, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for designing new molecules with specific biological activities .
Propriétés
Formule moléculaire |
C12H24N2O |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2,2-dimethyl-N-(3-pyrrolidin-1-ylpropyl)propanamide |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)11(15)13-7-6-10-14-8-4-5-9-14/h4-10H2,1-3H3,(H,13,15) |
Clé InChI |
UEVPEYUXONIXSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NCCCN1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide](/img/structure/B14893542.png)
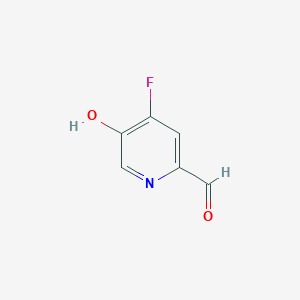

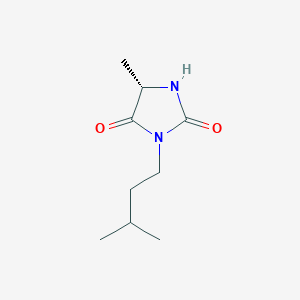
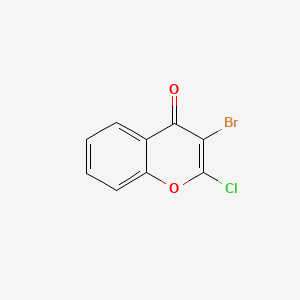

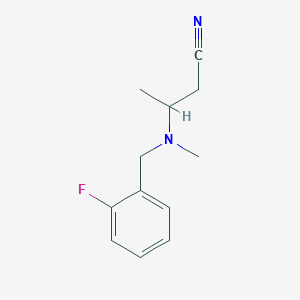
![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
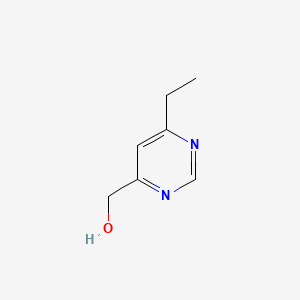
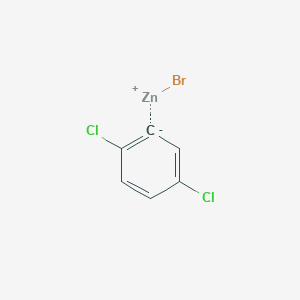
![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)
